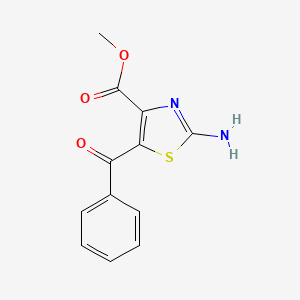![molecular formula C25H21N5O2 B2485681 N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-48-8](/img/structure/B2485681.png)
N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of triazoloquinazoline derivatives, such as the one mentioned, is significant due to their potential biological activities and applications in medicinal chemistry. These compounds have been synthesized and investigated for their various pharmacological properties.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves cyclization reactions and the use of different one-carbon donors. For instance, Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which shares a similar structure to the compound , by cyclizing 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
The molecular structure of these compounds can be determined through various spectroscopic methods, including NMR, FT-IR, and X-ray diffraction. For example, Yao et al. (2022) reported the synthesis and structural characterization of a triazoline-quinazolinone compound, providing insights into the molecular structure through spectroscopy and X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
The reactivity of triazoloquinazoline derivatives toward various electrophiles and nucleophiles has been explored. For example, Fathalla et al. (2000) studied the regioselectivity of electrophilic attack on a model triazoloquinazoline compound, revealing insights into its chemical reactivity and the formation of S-substituted derivatives (Fathalla, Čajan, & Pazdera, 2000).
科学的研究の応用
Antimicrobial Activity
Compounds related to the triazoloquinazoline family, such as 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, have demonstrated notable antimicrobial activities. These compounds, including triazolo[1,5-a]quinazoline derivatives, exhibit potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, showing potential in the treatment of infections caused by these pathogens (Pokhodylo et al., 2021).
Anticancer Activity
Synthesized compounds within the triazoloquinazoline class have shown promising results in anticancer studies. For instance, derivatives of 1,2,4-triazolo[4,3-a]-quinoline have been evaluated for their anticancer activity, demonstrating significant cytotoxicity against certain cancer cell lines (Reddy et al., 2015). Additionally, novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have been synthesized and assessed for antitumor and FGFR1 inhibitory activity, further highlighting the potential anticancer applications of this class of compounds (Voskoboynik et al., 2016).
Pharmacological Evaluation
The triazoloquinazoline family, including derivatives such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, has been subject to pharmacological evaluation. Some of these derivatives have shown positive inotropic activity, which could be relevant in the development of cardiac therapies (Liu et al., 2009).
特性
IUPAC Name |
3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-15-6-8-17(9-7-15)14-26-24(31)19-10-11-20-21(13-19)30-23(27-25(20)32)22(28-29-30)18-5-3-4-16(2)12-18/h3-13,29H,14H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZLWWFAKRCUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)
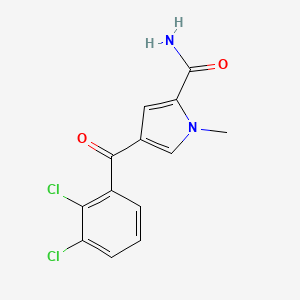

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
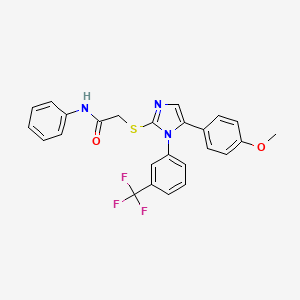
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
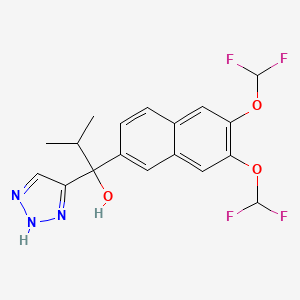
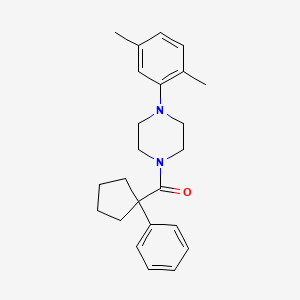
![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
